molecular formula C20H10Cl2N6O4 B14323550 Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate

Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate

Cat. No.: B14323550
M. Wt: 469.2 g/mol
InChI Key: WEUMBYWTOJOSSM-UHFFFAOYSA-N
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Description

Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is a compound that features a benzene ring substituted with two 4-chlorobenzotriazol-1-yl groups and two carboxylate groups. This compound is part of the benzotriazole family, known for its versatile applications in various fields due to its unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-chlorobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its benzotriazole moiety. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its electron-withdrawing properties can modulate the reactivity of adjacent functional groups, leading to diverse biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of the 4-chlorobenzotriazol-1-yl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in coordination chemistry and material science .

Properties

Molecular Formula

C20H10Cl2N6O4

Molecular Weight

469.2 g/mol

IUPAC Name

bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H10Cl2N6O4/c21-13-3-1-5-15-17(13)23-25-27(15)31-19(29)11-7-9-12(10-8-11)20(30)32-28-16-6-2-4-14(22)18(16)24-26-28/h1-10H

InChI Key

WEUMBYWTOJOSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NN2OC(=O)C3=CC=C(C=C3)C(=O)ON4C5=C(C(=CC=C5)Cl)N=N4

Origin of Product

United States

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